8-Amino-5-fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a class of heterocyclic aromatic compounds known for their diverse biological activities. The presence of the amino group and the carboxylic acid functional group enhances its potential as a pharmacologically active compound. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position, contributing to its increased lipophilicity and biological effectiveness compared to non-fluorinated analogs .
This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains . Additionally, studies have indicated potential antiviral properties, making it a candidate for further investigation in treating various infections .
Several synthesis methods have been developed for 8-amino-5-fluoroquinoline-2-carboxylic acid:
8-Amino-5-fluoroquinoline-2-carboxylic acid has several applications across various fields:
Research on interaction studies has shown that 8-amino-5-fluoroquinoline-2-carboxylic acid can form complexes with metal ions, enhancing its potential utility in biochemistry. These complexes are investigated for their catalytic properties and ability to act as chelating agents, which may contribute to its biological activity .
Several compounds share structural similarities with 8-amino-5-fluoroquinoline-2-carboxylic acid. Here are some notable examples:
The uniqueness of 8-amino-5-fluoroquinoline-2-carboxylic acid lies in its specific combination of functional groups, which enhances its lipophilicity and biological activity compared to other quinoline derivatives. Its ability to inhibit crucial bacterial enzymes while also presenting potential antiviral effects makes it a compound of interest for further research in medicinal chemistry .
The quinoline core serves as the structural backbone for introducing functional groups that modulate electronic properties and biological activity. A pivotal approach involves constructing the quinoline ring system through cyclization reactions. For instance, 4-fluoroaniline has been utilized as a starting material in a multi-step synthesis involving condensation with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide. Subsequent cyclization in concentrated sulfuric acid yields 5-fluoro-1H-indole-2,3-dione, which is oxidized under alkaline conditions to produce 2-amino-5-fluorobenzoic acid—a key intermediate for quinoline synthesis.
Regioselective bromination or chlorination at the C-8 position is achieved using directing groups such as the C-2 carboxylic acid. For example, steric repulsion between the C-8 substituent (e.g., Cl or CH₃) and the N-1 aromatic group induces a distorted conformation, enhancing antibacterial potency. This distortion, confirmed via X-ray crystallography, underscores the role of spatial orientation in activity optimization.
The C-2 carboxylic acid group enables diverse derivatization through amidation, esterification, and metal-catalyzed cross-coupling. Activation of the carboxylic acid via mixed anhydrides (e.g., using ethyl chloroformate) facilitates nucleophilic substitution with amines or alcohols. In one protocol, coupling 8-amino-5-fluoroquinoline-2-carboxylic acid with 3-aminoazetidine in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine yielded a derivative with 128-fold greater potency against methicillin-resistant Staphylococcus aureus compared to trovafloxacin.
Table 1: Representative Coupling Reactions at C-2
Fluorine introduction at C-5 enhances metabolic stability and membrane permeability. Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on quinoline precursors is a common strategy. Alternatively, starting with fluorinated building blocks like 2-amino-5-fluorobenzoic acid streamlines synthesis. A patented method involves nitration of 3-fluorobenzoic acid esters followed by catalytic hydrogenation to install the amino group, achieving 69.8% yield after recrystallization.
Late-stage fluorination via halogen exchange (e.g., Cl → F using KF/18-crown-6) has also been explored, though this approach risks regiochemical complications. Comparative studies indicate that pre-installing fluorine during ring formation minimizes side reactions and improves overall efficiency.
The C-8 amine group is critical for DNA gyrase inhibition in quinolone antibiotics. Regioselective amination is achieved through nitration-reduction sequences or directed C–H activation. In one approach, palladium-catalyzed amination of 8-bromo-5-fluoroquinoline-2-carboxylic acid using benzophenone imine as an ammonia surrogate affords the desired amine in 85% yield. Protecting the C-2 carboxylic acid as a methyl ester prevents unwanted side reactions during this step.
Alternatively, Ullmann coupling with copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine enables direct introduction of aryl amines at C-8. This method avoids harsh reduction conditions and has been applied to synthesize 8-(4-methoxyphenyl)amino derivatives with sub-micromolar activity against Gram-positive pathogens.
The introduction of fluorine at the C-5 position induces a combination of electronic and steric effects that significantly influence bioisosteric replacement outcomes. Comparative studies between 5-fluoro and 5-hydrogen analogs demonstrate a 2.3-fold increase in binding affinity for viral protease targets, attributed to fluorine's electronegativity (-3.98 Pauling scale) enhancing dipole interactions with catalytic aspartate residues [2]. Fluorine's van der Waals radius (1.47 Å) allows optimal fit within hydrophobic binding pockets while minimizing steric clashes, as evidenced by molecular dynamics simulations showing 15% improved binding pocket occupancy compared to chlorine-substituted analogs [2].
Bioisosteric replacement strategies reveal that 5-fluoro derivatives maintain metabolic stability 3.1 times longer than 5-nitro counterparts in hepatic microsome assays, owing to fluorine's resistance to oxidative metabolism [3]. However, the fluorine atom's strong inductive effect reduces pKa of the adjacent C-2 carboxylic acid by 0.8 units, necessitating pH-dependent formulation adjustments for optimal bioavailability [2].
Table 1: Electronic Effects of C-5 Substituents on Quinoline Derivatives
| Substituent | Hammett σₚ Value | LogP Shift | Target Affinity (IC₅₀, nM) |
|---|---|---|---|
| -F | +0.06 | +0.32 | 42 ± 3.1 |
| -Cl | +0.23 | +0.89 | 68 ± 4.7 |
| -H | 0.00 | 0.00 | 95 ± 6.2 |
| -OCH₃ | -0.27 | -0.45 | 121 ± 8.4 |
Data derived from comparative binding assays against NS5B polymerase [2] [3].
Positioning of the amino group at C-8 creates a dual hydrogen-bonding motif critical for anchoring the quinoline core to enzyme active sites. X-ray crystallography of 8-amino derivatives complexed with NEK4 kinase reveals a conserved interaction network: the amino group forms a 2.9 Å hydrogen bond with Glu97 backbone carbonyl while participating in water-mediated bridging to Asp104 sidechain [3]. Methylation of the C-8 amine abolishes 92% of inhibitory activity against EGFR mutants, confirming the necessity of free NH₂ for target engagement [3].
The amino group's protonation state significantly impacts membrane permeability, with calculated logD values shifting from -1.2 (pH 7.4) to +0.8 (pH 5.5) due to partial charge neutralization in acidic microenvironments [2]. This pH-dependent behavior enables selective accumulation in tumor tissues (pH 6.5-6.8), as demonstrated by 4.7-fold higher intracellular concentrations in A549 lung cancer cells compared to normal bronchial epithelium [3].
Table 2: Binding Energy Contributions of C-8 Substituents
| Substituent | ΔG Binding (kcal/mol) | Hydrogen Bonds Formed |
|---|---|---|
| -NH₂ | -9.4 ± 0.3 | 2.1 ± 0.2 |
| -NMe₂ | -5.1 ± 0.4 | 0.3 ± 0.1 |
| -OH | -7.2 ± 0.3 | 1.4 ± 0.3 |
| -OMe | -6.8 ± 0.2 | 1.1 ± 0.2 |
Calculations performed using MM-GBSA on NEK4 kinase complexes [3].
The ionization state of the C-2 carboxylic acid profoundly influences both pharmacokinetic and pharmacodynamic properties. In vitro assays demonstrate that the deprotonated carboxylate form exhibits 8.9-fold higher inhibition of HCV NS3/4A protease compared to ethyl ester analogs, attributable to ionic interactions with the S1 pocket's histidine imidazole ring [2]. Conversion to amide derivatives reduces plasma protein binding from 89% (carboxylic acid) to 67% (benzyl amide) but decreases target residence time by 4.2-fold due to loss of charge-charge complementarity [3].
Prodrug strategies employing ethyl esters show pH-dependent hydrolysis rates, with complete conversion to active carboxylic acid occurring within 2.1 hours in duodenal fluid (pH 6.5) versus 6.8 hours in gastric juice (pH 1.2) [2]. Molecular dynamics simulations reveal esterase-mediated activation creates a transient zwitterionic species that improves blood-brain barrier penetration by 3.7-fold compared to permanently charged carboxylates [3].
Table 3: Pharmacokinetic Parameters of C-2 Modified Derivatives
| Derivative | logD (pH 7.4) | Plasma Half-life (h) | Cmax (μg/mL) |
|---|---|---|---|
| -COOH | -0.8 | 2.3 ± 0.4 | 4.1 ± 0.6 |
| -COOEt | +1.2 | 3.7 ± 0.5 | 9.8 ± 1.1 |
| -CONHPr | +0.6 | 4.2 ± 0.3 | 7.4 ± 0.9 |
| -COOCH₂CF₃ | +1.8 | 5.1 ± 0.6 | 12.3 ± 1.4 |
Parameters measured in Sprague-Dawley rat models [2] [3].
The C-5 fluorine and C-8 amino group exhibit non-additive synergistic effects on target binding kinetics. Isothermal titration calorimetry reveals a -3.2 kcal/mol cooperative binding energy when both substituents are present, compared to -1.8 kcal/mol for single-substituted analogs [3]. This synergy arises from fluorine's electron-withdrawing effect polarizing the quinoline π-system, thereby enhancing the amino group's hydrogen-bond donor capacity by 27% (calculated via Natural Bond Orbital analysis) [2].
In antiviral activity screens, the 5-fluoro/8-amino combination reduces Zika virus replication 15-fold more effectively than either substitution alone, with EC₅₀ values of 0.8 μM (dual-substituted) versus 12.3 μM (5-F only) and 9.7 μM (8-NH₂ only) [2]. Molecular docking shows the dual-substituted derivative adopts a 38° dihedral angle between quinoline and protease binding planes, optimizing simultaneous contact with both S2 and S4 subsites [3].
Table 4: Synergistic Activity in Viral Inhibition Assays
| Substitution Pattern | HIV RT IC₅₀ (μM) | HCV Protease IC₅₀ (μM) | Zika EC₅₀ (μM) |
|---|---|---|---|
| 5-F, 8-NH₂ | 0.11 ± 0.02 | 0.43 ± 0.05 | 0.8 ± 0.1 |
| 5-F only | 1.2 ± 0.3 | 2.1 ± 0.4 | 12.3 ± 1.6 |
| 8-NH₂ only | 0.9 ± 0.2 | 1.8 ± 0.3 | 9.7 ± 1.2 |
| No substitution | 8.4 ± 1.1 | 7.6 ± 0.9 | 45.2 ± 4.8 |
Data compiled from multiple viral inhibition studies [2] [3].
The dual inhibition of bacterial DNA gyrase and topoisomerase IV by 8-amino-5-fluoroquinoline-2-carboxylic acid represents a sophisticated molecular mechanism that targets essential bacterial DNA replication and repair processes. The compound operates through a water-metal ion bridge formation mechanism that stabilizes the topoisomerase-DNA cleavage complex, preventing normal DNA relegation and ultimately leading to bacterial cell death [1] [2].
The structural features of 8-amino-5-fluoroquinoline-2-carboxylic acid contribute significantly to its dual targeting capability. The presence of the amino group at the 8-position enhances the compound's interaction with both DNA gyrase and topoisomerase IV through modified hydrogen bonding patterns and electrostatic interactions [4]. Research has demonstrated that the C-8 fluorine substitution increases the potency of quinolone derivatives against eukaryotic topoisomerase II, with the amino group providing additional binding affinity through its ability to participate in water-mediated hydrogen bonding networks [5].
The mechanism involves the formation of quinolone-enzyme-DNA ternary complexes where the compound intercalates into the DNA at the sites of topoisomerase-induced breaks [6]. X-ray crystallographic studies have revealed that fluoroquinolones bind non-covalently to DNA gyrase in the active site through stacking interactions with DNA bases on either side of the cleavage site [7]. The 3-carboxyl group of the quinolone, along with specific amino acid residues in the enzyme, participates in a magnesium-water bridge that stabilizes the drug-enzyme-DNA complex [1] [4].
In prokaryotic systems, the dual targeting mechanism provides several advantages over single-target inhibition. DNA gyrase primarily functions to introduce negative supercoils into DNA, while topoisomerase IV specializes in chromosome decatenation and relaxation of both positive and negative supercoils [2]. By simultaneously inhibiting both enzymes, 8-amino-5-fluoroquinoline-2-carboxylic acid effectively blocks multiple essential DNA processes, reducing the likelihood of resistance development through single-target mutations [8].
The compound demonstrates differential selectivity between Gram-negative and Gram-positive bacteria, with DNA gyrase serving as the primary target in Gram-negative species and topoisomerase IV being preferentially targeted in Gram-positive bacteria [4] [9]. This selectivity pattern is influenced by the specific structural characteristics of the enzymes in different bacterial species and the varying affinities of the compound for each target [1].
| Compound | DNA Gyrase IC50 (μM) | Topoisomerase IV IC50 (μM) | Mechanism |
|---|---|---|---|
| 8-Amino-5-fluoroquinoline-2-carboxylic acid | Not directly reported | Similar to gyrase | Water-metal ion bridge formation |
| Ciprofloxacin | 0.5-2.0 | 1-5 | Water-metal ion bridge |
| Moxifloxacin | 0.2-0.8 | 0.5-2.0 | Enhanced cleaved complex stability |
| CP-115,953 (6,8-difluoro) | 11.5 | Comparable to gyrase | Enhanced DNA cleavage |
The targeting of eukaryotic topoisomerase II by 8-amino-5-fluoroquinoline-2-carboxylic acid in neoplastic cell lines represents a mechanistic approach that exploits the differences between prokaryotic and eukaryotic topoisomerases while maintaining therapeutic efficacy against cancer cells. The compound demonstrates preferential activity against rapidly dividing cancer cells compared to normal cells, taking advantage of the elevated topoisomerase II alpha expression levels characteristic of malignant tissues [10] [11].
Fluoroquinoline derivatives, including 8-amino-5-fluoroquinoline-2-carboxylic acid, exhibit significant cytotoxic activity against various human cancer cell lines through mechanisms involving eukaryotic topoisomerase II inhibition [12]. The compound functions as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and preventing normal DNA relegation, which leads to the accumulation of DNA double-strand breaks and subsequent apoptotic cell death [13] [14].
The mechanistic basis for eukaryotic topoisomerase targeting involves the formation of stable ternary complexes between the compound, topoisomerase II, and DNA. Research has demonstrated that 6,8-difluoroquinolones are potent effectors of eukaryotic topoisomerase, with the ability to enhance enzyme-mediated DNA cleavage without impairing the DNA religation reaction [5] [11]. The C-8 amino substitution in 8-amino-5-fluoroquinoline-2-carboxylic acid provides enhanced binding affinity through additional hydrogen bonding interactions with the enzyme active site [15].
Studies using various neoplastic cell lines have revealed that fluoroquinoline derivatives demonstrate selective cytotoxicity with IC50 values ranging from 0.25 to 0.61 μM against different cancer cell types [12]. The compound exhibits particular potency against leukemia and breast cancer cell lines, with mechanisms involving both intrinsic and extrinsic apoptotic pathways [12]. The selectivity for cancer cells over normal cells is attributed to the higher expression levels of topoisomerase II alpha in rapidly dividing malignant cells [10].
The dual targeting capability of the compound extends to both topoisomerase II alpha and beta isoforms, with implications for therapeutic efficacy and potential side effects [10]. While topoisomerase II alpha is primarily responsible for the anticancer effects, interactions with topoisomerase II beta may contribute to certain adverse effects, particularly in non-dividing tissues [11]. The structural features of 8-amino-5-fluoroquinoline-2-carboxylic acid allow for preferential targeting of the alpha isoform, potentially reducing toxicity while maintaining therapeutic efficacy [16].
| Cell Line | Fluoroquinoline Analog | GI50/IC50 (μM) | Topoisomerase II Activity |
|---|---|---|---|
| HL-60 (Leukemia) | Enoxacin | Apoptosis induced | Type II inhibition |
| MCF-7 (Breast cancer) | VIb (Ofloxacin derivative) | 0.42 | Preferential Type II over Type I |
| MDA-MB-468 (Breast cancer) | VIb (Ofloxacin derivative) | 0.41 | Strong Type II inhibition |
| COLO829 (Melanoma) | Lomefloxacin | 0.25-0.51 | Type II α targeting |
The generation of reactive oxygen species represents a critical mechanism through which 8-amino-5-fluoroquinoline-2-carboxylic acid induces apoptotic cell death in both prokaryotic and eukaryotic systems. The compound's ability to promote ROS formation is enhanced by the presence of the amino group at the 8-position, which facilitates electron transfer reactions and subsequent oxidative stress generation [17] [18].
The mechanistic pathway for ROS generation involves both Type I (radical-mediated) and Type II (singlet oxygen-mediated) photochemical processes [18]. Upon cellular uptake, 8-amino-5-fluoroquinoline-2-carboxylic acid can undergo photo-activation, leading to the formation of highly reactive species including hydroxyl radicals, superoxide anions, and singlet oxygen [19]. These reactive species cause extensive DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) and DNA strand breaks [18].
Research has demonstrated that fluoroquinoline-induced ROS generation occurs through multiple pathways. The compound can directly generate superoxide through electron transfer reactions, which subsequently dismutates to hydrogen peroxide and undergoes Fenton chemistry to produce hydroxyl radicals [19]. Additionally, the compound can sensitize the formation of singlet oxygen through energy transfer mechanisms, particularly under conditions of cellular stress or light exposure [20] [18].
The amino substitution at the 8-position significantly enhances ROS production compared to non-amino substituted fluoroquinolines [17]. Studies have shown that compounds like lomefloxacin can increase ROS production by up to 137% at concentrations of 1.0 mM, leading to depletion of cellular antioxidants such as reduced glutathione [17]. This oxidative stress results in mitochondrial dysfunction, activation of stress-responsive signaling pathways, and ultimately apoptotic cell death [21].
The ROS-mediated apoptotic pathway involves activation of both intrinsic and extrinsic cell death mechanisms [12]. The intrinsic pathway is triggered by mitochondrial dysfunction resulting from oxidative damage, leading to cytochrome c release and caspase-9 activation [22]. The extrinsic pathway involves death receptor activation and caspase-8 mediated signaling [12]. The compound also influences the expression of apoptosis-regulatory proteins, including increased Bax expression and decreased Bcl-2 levels, promoting mitochondrial permeabilization [21] [12].
| Compound | ROS Production | DNA Damage Type | Apoptotic Mechanism |
|---|---|---|---|
| 8-Amino-5-fluoroquinoline derivatives | Enhanced by amino substitution | 8-oxo-dGuo formation | Intrinsic and extrinsic pathways |
| Lomefloxacin | 137% increase at 1.0 mM | DNA fragmentation | G2/M phase arrest |
| Ciprofloxacin | Type I and II mechanisms | 8-oxo-dGuo and strand breaks | Radical-mediated damage |
| Moxifloxacin | Singlet oxygen involvement | Limited 8-oxo-dGuo | Singlet oxygen pathway |
The ability of 8-amino-5-fluoroquinoline-2-carboxylic acid to interfere with bacterial biofilm formation and persister cell activation represents a sophisticated mechanism that addresses one of the most challenging aspects of bacterial infections. Biofilms provide bacteria with enhanced resistance to antimicrobial agents and host immune responses, while persister cells represent a subpopulation of dormant bacteria that can survive antibiotic treatment and subsequently reestablish infection [23] [24].
The compound's anti-biofilm activity operates through multiple mechanisms, including disruption of extracellular polymeric substances, interference with quorum sensing systems, and inhibition of biofilm maturation processes [25] [26]. Fluoroquinolines demonstrate excellent penetration rates into exopolysaccharides, allowing them to reach bacteria embedded within the biofilm matrix and exert bactericidal effects against sessile cells [25]. The amino substitution at the 8-position enhances this penetration capability through improved interactions with the biofilm matrix components [27].
Studies have demonstrated that fluoroquinoline treatment can achieve biofilm inhibition rates of 40-70% when used in combination with other antimicrobial agents or biofilm-disrupting compounds [25]. The mechanism involves interference with bacterial cell-to-cell communication (quorum sensing), which is essential for biofilm development and maintenance [28] [26]. By disrupting quorum sensing signals, the compound prevents the coordinated gene expression required for biofilm formation and virulence factor production [26].
The interference with persister cell activation represents a particularly important mechanism, as these dormant cells are responsible for treatment failures and recurrent infections [23] [29]. The compound can induce persister cell formation through DNA damage-mediated activation of the SOS response system, but simultaneously eliminates these cells through continued DNA damage accumulation [29]. This dual effect reduces the overall persister cell population while preventing the establishment of new persister cells [30].
The mechanistic basis for persister cell targeting involves disruption of toxin-antitoxin systems that regulate cellular dormancy [30]. The compound can interfere with the delicate balance between toxin and antitoxin proteins, preventing the establishment of the dormant state or forcing dormant cells to resume metabolic activity, making them susceptible to antimicrobial action [23]. Additionally, the compound can activate cellular stress responses that overcome the protective mechanisms of persister cells [29].
Research has shown that different bacterial species exhibit varying susceptibilities to biofilm disruption and persister cell elimination [31] [25]. Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa show good responses to fluoroquinoline treatment, particularly when combined with efflux pump inhibitors or biofilm-disrupting agents [25] [24]. Gram-positive bacteria like Staphylococcus aureus respond well to combinations with quorum sensing inhibitors [26].
| Bacterial Species | Biofilm Inhibition (%) | Persister Cell Response | Mechanism |
|---|---|---|---|
| Escherichia coli | 40-70 with FQ combinations | SOS-induced persistence | DNA damage → SOS response |
| Pseudomonas aeruginosa | 60-80 with ciprofloxacin + fosfomycin | Efflux pump activation | AcrAB-TolC efflux system |
| Staphylococcus aureus | 45-65 with QS inhibitors | TA system involvement | Quorum sensing disruption |
| Campylobacter jejuni | 70 with D-amino acids | Reduced by amino acids | Cell wall synthesis inhibition |